2-(3,4-dimethylphenoxy)-N-[1-(4-ethoxyphenyl)ethyl]butanamide
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Overview
Description
2-(3,4-dimethylphenoxy)-N-[1-(4-ethoxyphenyl)ethyl]butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a butanamide backbone substituted with a 3,4-dimethylphenoxy group and a 4-ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N-[1-(4-ethoxyphenyl)ethyl]butanamide typically involves the following steps:
Formation of the 3,4-dimethylphenoxy intermediate: This can be achieved by reacting 3,4-dimethylphenol with an appropriate halogenating agent (e.g., bromine) to form 3,4-dimethylphenyl bromide. This intermediate is then reacted with sodium ethoxide to form the 3,4-dimethylphenoxy group.
Formation of the 4-ethoxyphenyl intermediate: This involves the reaction of 4-ethoxyphenol with an appropriate halogenating agent to form 4-ethoxyphenyl bromide.
Coupling reaction: The 3,4-dimethylphenoxy intermediate is then coupled with the 4-ethoxyphenyl intermediate in the presence of a suitable base (e.g., sodium hydride) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethylphenoxy)-N-[1-(4-ethoxyphenyl)ethyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,4-dimethylphenoxy)-N-[1-(4-ethoxyphenyl)ethyl]butanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.
Materials Science: The compound can be used in the synthesis of novel materials with specific properties.
Biological Studies: It can be used as a probe to study various biological processes and pathways.
Industrial Applications: The compound can be used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-[1-(4-ethoxyphenyl)ethyl]butanamide involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-dimethylphenoxy)-N-[1-(4-ethoxyphenyl)ethyl]butanamide
- 2-(3,4-dimethoxyphenoxy)-N-[1-(4-ethoxyphenyl)ethyl]butanamide
- 2-(3,4-dimethylphenoxy)-N-[1-(4-methoxyphenyl)ethyl]butanamide
Uniqueness
2-(3,4-dimethylphenoxy)-N-[1-(4-ethoxyphenyl)ethyl]butanamide is unique due to the specific substitution pattern on the phenoxy and phenyl groups. This unique structure can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H29NO3 |
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Molecular Weight |
355.5 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-[1-(4-ethoxyphenyl)ethyl]butanamide |
InChI |
InChI=1S/C22H29NO3/c1-6-21(26-20-11-8-15(3)16(4)14-20)22(24)23-17(5)18-9-12-19(13-10-18)25-7-2/h8-14,17,21H,6-7H2,1-5H3,(H,23,24) |
InChI Key |
WAYCWJWMTLDOOS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC(C)C1=CC=C(C=C1)OCC)OC2=CC(=C(C=C2)C)C |
Origin of Product |
United States |
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